Maniwamycin A
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Overview
Description
Maniwamycin A is a natural product found in Streptomyces prasinopilosus with data available.
Scientific Research Applications
Isolation and Biosynthetic Analysis
Maniwamycin G, a derivative of Maniwamycin A, has been studied for its biosynthetic origins. Isolated from Streptomyces sp. TOHO-M025, it differs in its molecular structure by containing a methoxycarbonyl group instead of an amide, as found in its analogues. Its biosynthesis involves acetate units and amino acids like serine and glutamic acid. This research enhances understanding of the biosynthetic pathways of maniwamycins (Tatsukawa et al., 2022).
Quorum-Sensing Inhibition
Maniwamycins, including C-F, have been found to inhibit quorum sensing in Chromobacterium violaceum CV026. This is significant as quorum sensing is a critical microbial signaling system controlling virulence gene expression. The inhibition of violacein synthesis by maniwamycins suggests potential applications in controlling bacterial virulence (Fukumoto et al., 2015).
Antifungal Properties
Maniwamycins A and B exhibit broad antifungal spectra. Isolated from Streptomyces prasinopilosus, they represent new azoxy substances and have shown effectiveness against various fungal pathogens. This positions maniwamycins as potential candidates for antifungal drug development (Nakayama et al., 1989).
Antiviral Activity
A maniwamycin derivative, dihydromaniwamycin E, exhibits antiviral activity against influenza and SARS-CoV-2 viruses. Produced by thermotolerant Streptomyces sp. JA74, it's a "heat shock metabolite" showing potential as an antiviral agent, especially in the context of emerging viral threats (Saito et al., 2022).
Properties
CAS No. |
122566-70-5 |
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Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
[(E)-hex-1-enyl]-oxido-[(2S)-3-oxobutan-2-yl]iminoazanium |
InChI |
InChI=1S/C10H18N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h7-9H,4-6H2,1-3H3/b8-7+,12-11?/t9-/m0/s1 |
InChI Key |
WFHYSKXBQMLHKH-JFLSSZQFSA-N |
Isomeric SMILES |
CCCC/C=C/[N+](=N[C@@H](C)C(=O)C)[O-] |
SMILES |
CCCCC=C[N+](=NC(C)C(=O)C)[O-] |
Canonical SMILES |
CCCCC=C[N+](=NC(C)C(=O)C)[O-] |
Synonyms |
2-oxobutane-3-NNO-azoxy-1'-(1'-hexene) maniwamycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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